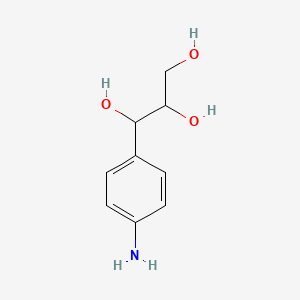

1-(4-Aminophenyl)propane-1,2,3-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

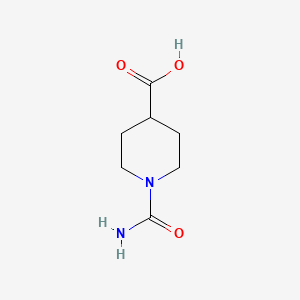

Vue d'ensemble

Description

1-(4-Aminophenyl)propane-1,2,3-triol is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only. The molecular formula of this compound is C9H13NO3 .

Molecular Structure Analysis

The molecular formula of 1-(4-Aminophenyl)propane-1,2,3-triol is C9H13NO3 . The average mass is 183.204 Da and the monoisotopic mass is 183.089539 Da .Applications De Recherche Scientifique

Prodrug Development

1-(4-Aminophenyl)propane-1,2,3-triol has been researched for its potential as a prodrug. Garzon-Aburbeh et al. (1986) synthesized a glyceride derivative of L-Dopa, using a similar structure, which exhibited anti-Parkinsonian activity in tests and showed selective absorption through the intestinal tract by the lymphatic route. This compound demonstrated its potential as a prodrug to release L-Dopa by hydrolysis, achieving higher L-Dopa levels for extended periods and more favorable L-Dopa/dopamine ratios compared to L-Dopa itself (Garzon-Aburbeh et al., 1986).

Chemical Synthesis and Molecular Structure

The compound has been involved in the synthesis of various chemical structures. For example, Zeng et al. (2012) isolated new compounds from the branches and stems of Metasequoia glyptostroboides, including derivatives similar to 1-(4-Aminophenyl)propane-1,2,3-triol, whose structures were elucidated using spectroscopic methods (Zeng et al., 2012). Filyakova et al. (2017) described a synthesis method for related compounds, highlighting the versatility of such structures in chemical synthesis (Filyakova et al., 2017).

Solvent and Material Science Applications

In material science, 1-(4-Aminophenyl)propane-1,2,3-triol-related compounds have been explored for various applications. Flowers et al. (2017) investigated 1,2,3-Trimethoxypropane, a derivative of propane-1,2,3-triol, as a physical solvent for CO2 absorption, demonstrating its potential in sustainable chemistry (Flowers et al., 2017). Andreatta and Arposio (2014) reported the mutual solubility of propane-1,2,3-triol with various substances, indicating its effectiveness as a separation agent in liquid–liquid extraction processes (Andreatta & Arposio, 2014).

Neuropharmacology

The compound has been investigated in neuropharmacology as well. Hesse et al. (1988) studied lipid esters of gamma-aminobutyric acid (GABA) with structures similar to 1-(4-Aminophenyl)propane-1,2,3-triol. These compounds showed potential in penetrating the blood-brain barrier and acting as prodrugs for delivering GABA to the central nervous system (Hesse et al., 1988).

Orientations Futures

Covalent organic frameworks (COFs) have attracted much interest in recent years due to the enormous potential design space offered by the atomically precise spatial assembly of molecular organic building blocks . The regularity and connectivity of the organic units make COFs interesting candidates for applications that depend on charge carrier transport, including optoelectronics and electrochemical energy storage . This could potentially open up new avenues for the use of 1-(4-Aminophenyl)propane-1,2,3-triol in the future.

Propriétés

IUPAC Name |

1-(4-aminophenyl)propane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c10-7-3-1-6(2-4-7)9(13)8(12)5-11/h1-4,8-9,11-13H,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWRDXHQCFVSDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398265 |

Source

|

| Record name | 1-(4-aminophenyl)propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)propane-1,2,3-triol | |

CAS RN |

695191-72-1 |

Source

|

| Record name | 1-(4-Aminophenyl)-1,2,3-propanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695191-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-aminophenyl)propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)

![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)